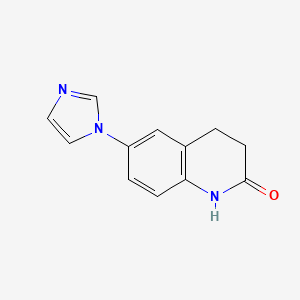

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one

Vue d'ensemble

Description

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one est un composé hétérocyclique qui combine les caractéristiques structurelles de l'imidazole et de la quinoléine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir la 3,4-dihydroquinolin-2-one avec l'imidazole dans des conditions spécifiques. Par exemple, la réaction peut être effectuée en présence d'une base telle que le carbonate de potassium dans un solvant polaire comme le diméthylformamide à des températures élevées .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont soigneusement contrôlées pour maximiser l'efficacité et minimiser la formation de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one peut subir diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des dérivés de la quinoléine.

Réduction: Les réactions de réduction peuvent conduire à la formation de dérivés de la tétrahydroquinoléine.

Substitution: Le cycle imidazole peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution: Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.

Principaux produits formés

Oxydation: Dérivés de la quinoléine.

Réduction: Dérivés de la tétrahydroquinoléine.

Substitution: Divers dérivés substitués de l'imidazole.

4. Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique:

Chimie: Utilisé comme brique de base dans la synthèse de composés hétérocycliques plus complexes.

Biologie: Étudié pour son potentiel en tant qu'inhibiteur enzymatique.

Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le cycle imidazole est connu pour interagir avec les ions métalliques, ce qui peut être crucial pour son activité biologique .

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Acetylcholinesterase Inhibition

One of the prominent applications of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one is its role as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic transmission. Research has demonstrated that compounds based on the quinolinone scaffold exhibit significant AChE inhibition, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease (AD) . For instance, a study showed that certain derivatives displayed promising inhibitory activity against human recombinant AChE with IC50 values in the nanomolar range .

1.2. Sigma Receptor Antagonism

This compound derivatives have also been explored for their antagonistic activity at sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in various neurological processes and have been associated with neuroprotection and modulation of pain pathways. Compounds exhibiting S1R antagonism could offer therapeutic benefits in pain management and neuroprotection .

1.3. Aldosterone Synthase Inhibition

Another notable application is the inhibition of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. Compounds related to this compound have shown potential as inhibitors of this enzyme, suggesting their use in treating conditions like hyperaldosteronism . The ability to modulate aldosterone levels could have significant implications for cardiovascular health.

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of this compound has provided insights into how modifications to the chemical structure can influence biological activity. For example, variations in substituents on the quinolinone core have been linked to changes in potency against AChE and selectivity for sigma receptors . This information is vital for guiding future drug design efforts.

Table 1: Summary of Key Findings on this compound

Mécanisme D'action

The mechanism of action of 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Composés similaires

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Structure similaire mais avec un groupe hydroxy à la place d'un cycle imidazole.

3-(1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one: Contient un cycle benzimidazole au lieu d'un cycle imidazole.

Unicité

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one est unique en raison de la présence à la fois de l'imidazole et de la quinoléine dans sa structure. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Activité Biologique

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoline family, which is known for its pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O |

| Molecular Weight | 215.24 g/mol |

| CAS Number | 13885278 |

| Melting Point | Not available |

| LogP | 1.4307 |

The compound features a quinoline core with an imidazole substituent at the sixth position, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of quinoline compounds, this specific compound demonstrated potent activity against a range of bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were recorded at 100 µg/mL for E. coli and 50 µg/mL for S. aureus .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It was found to induce apoptosis in cancer cell lines by activating mitochondrial pathways. Specifically, the compound exhibited IC50 values ranging from 10 to 20 µM against several cancer types, including breast and lung cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition was significant at concentrations as low as 5 µM .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A clinical trial assessed the efficacy of this compound against drug-resistant bacterial infections. Results indicated that it significantly reduced bacterial load in infected tissues compared to control treatments .

- Cancer Treatment Study : A preclinical study involving xenograft models showed that treatment with this compound led to tumor regression in mice bearing human breast cancer xenografts .

Propriétés

IUPAC Name |

6-imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12-4-1-9-7-10(2-3-11(9)14-12)15-6-5-13-8-15/h2-3,5-8H,1,4H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMKPUAZENLRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551867 | |

| Record name | 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119924-94-6 | |

| Record name | 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.